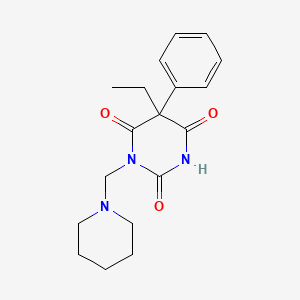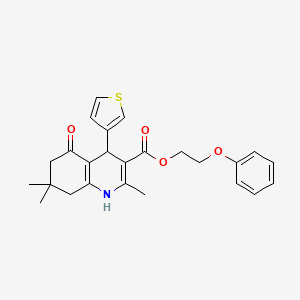![molecular formula C18H18FN3O B5159060 N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. The synthesis of N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been extensively studied, and several methods have been developed to produce this compound.
Wirkmechanismus
The mechanism of action of N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. For example, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Similarly, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell walls and inhibit fungal growth.
Biochemical and Physiological Effects:
N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been shown to exhibit several biochemical and physiological effects. For example, it has been found to significantly reduce the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to possess significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine in lab experiments are its high yield and purity, making it easy to work with. Additionally, this compound exhibits significant therapeutic potential, making it a valuable compound for studying various diseases and disorders. However, the limitations of using this compound in lab experiments are that its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine. One potential direction is to further investigate its anticancer activity and explore its potential as a cancer therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, this compound has shown significant anticonvulsant activity, and more research is needed to explore its potential as an antiepileptic drug. Finally, the antimicrobial activity of this compound needs to be further investigated to determine its potential as an antimicrobial agent.
Synthesemethoden
The synthesis of N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine involves the reaction of N-methylmethanamine with 3-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid followed by the addition of benzyl bromide. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine have been extensively studied. This compound has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, this compound has been shown to possess significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-22(12-14-6-3-2-4-7-14)13-18-20-17(21-23-18)11-15-8-5-9-16(19)10-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCWPHJAHNMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)
![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)

![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)